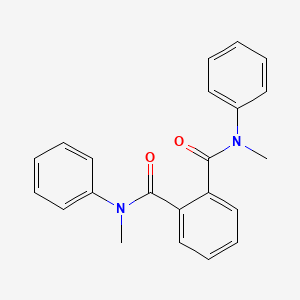
Phthalic acid, diamide, N-N'-dimethyl-N-N'-bis(phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of two phenyl groups and two dimethyl groups attached to the nitrogen atoms of the amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed and purified. This method allows for large-scale production with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-phenylethylenediamine
- N,N’-dimethylethylenediamine
- N,N’-dimethyl-1,2-phenylenediamine
Uniqueness
N,n-dimethyl-n,n-diphenyl-benzene-1,2-dicarboxamide is unique due to its specific structural features, such as the presence of two phenyl groups and two dimethyl groups attached to the nitrogen atoms. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
19065-89-5 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-N,2-N-dimethyl-1-N,2-N-diphenylbenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-23(17-11-5-3-6-12-17)21(25)19-15-9-10-16-20(19)22(26)24(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI Key |
YVPVDAGXJROBPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2C(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















